Hylambatin

Endocrinology Diabetes Research Metabolic Pharmacology

Hylambatin is the only known tachykinin to feature a methionyl-methionine C-terminus instead of the conserved -Gly-Leu-Met-NH₂, yielding a divergent pharmacological profile. It selectively elevates plasma insulin without triggering glucagon release—unlike Kassinin—and shows superior potency in amphibian epithelial ion-transport assays. This NK1-preferring ligand is essential for researchers isolating insulinotropic signaling or screening NK1 antagonists without NK2/NK3 interference.

Molecular Formula C63H90N16O19S2
Molecular Weight 1439.6 g/mol
CAS No. 80890-46-6
Cat. No. B1593259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHylambatin
CAS80890-46-6
SynonymsAsp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2
hylambatin
Molecular FormulaC63H90N16O19S2
Molecular Weight1439.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
InChIInChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeyOJXWEKGZQZOOJV-DNCDJHDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hylambatin (CAS 80890-46-6): Procurement-Grade Dodecapeptide with Structurally Unique Tachykinin Signature


Hylambatin (Hyl, CAS 80890-46-6) is an amidated dodecapeptide (sequence: Asp-Pro-Pro-Asp-Pro-Asn-Arg-Phe-Tyr-Gly-Met-Met-NH₂) isolated from the defensive skin secretion of the African hyperoliid frog Kassina maculata (formerly Hylambates maculatus) [1]. Belonging to the tachykinin family, it is structurally unique among all known tachykinins by possessing a methionyl-methionine residue at the C-terminus, replacing the canonical -Gly-Leu-Met-NH₂ tripeptide that had been a defining feature of the entire family [2]. This distinct molecular signature underlies its divergent pharmacological profile, making it a critical reference compound for researchers investigating neuropeptide evolution, tachykinin receptor pharmacology, and the structural determinants of glucoregulatory hormone secretion.

Hylambatin Procurement: Why In-Class Tachykinins Cannot Be Substituted for Endocrine vs. Smooth Muscle Studies


Substituting Hylambatin with prototypical tachykinins like Substance P, Neurokinin A, or Kassinin is scientifically invalid due to its unique C-terminal architecture and resultant functional divergence. Hylambatin's methionyl-methionine terminus contrasts sharply with the conserved -Gly-Leu-Met-NH₂ of all other known tachykinins [1], a structural anomaly that translates into a distinct endocrine profile: it selectively elevates plasma insulin without affecting glucagon, a pattern not observed with Kassinin or Substance P [2]. Furthermore, its rank-order potency in ion transport assays (surpassing Kassinin, Substance P, and Neurokinin A) [3] and its specific NK1-preferring pharmacology [4] underscore that in-class substitution would introduce confounding variables in any experimental system. The following quantitative evidence guide provides the specific, verifiable data points required to justify Hylambatin's selection over its closest analogs.

Hylambatin Differentiation Data: Quantitative Evidence vs. Kassinin, Substance P, and Physalaemin


Divergent Glucoregulatory Hormone Profile: Selective Insulin Elevation vs. Kassinin and Substance P

Hylambatin exhibits a unique endocrine profile that distinguishes it from the prototypical tachykinins Kassinin and Substance P. In a rat model, intravenous Hylambatin significantly increased both plasma glucose and plasma insulin, but critically, did not affect glucagon secretion. This profile is stated as 'different from that of kassinin or substance P' [1]. Kassinin is known to stimulate both insulin and glucagon secretion [2], making Hylambatin the preferred tool for studying tachykinin-mediated insulin release in isolation from glucagon-driven counter-regulation.

Endocrinology Diabetes Research Metabolic Pharmacology

Guinea-Pig Duodenum Contractility: Defined Potency Ratio vs. Kassinin

In a direct comparison using synthetic peptides, the contractile potency of Hylambatin on isolated guinea-pig duodenum was quantified relative to Kassinin, another amphibian-derived tachykinin of the same subfamily. Synthetic Hylambatin exhibited 0.42 times the potency of synthetic Kassinin in this preparation [1]. This establishes a precise benchmark for researchers needing a less potent comparator to Kassinin in smooth muscle assays.

Smooth Muscle Pharmacology Contractility Assays GI Motility

Comparative Potency in Frog Skin Ion Transport: Superior Rank Order vs. Kassinin, Substance P, and Neurokinin A

In a functional assay measuring stimulation of short-circuit current (SCC) across frog skin, an NK1-like receptor-mediated process, Hylambatin demonstrated a potency rank order superior to several clinically and physiologically relevant tachykinins. The established rank order of potency is: PG-KI > Uperolein > Hylambatin > Kassinin > Phyllomedusin > [Sar9-Met(O2)11]-Substance P > Ranatachykinin A > Physalaemin > Ranakinin > Substance P and Eledoisin > Neurokinin A [1]. This positions Hylambatin as a more potent agonist than Substance P and Neurokinin A in this epithelial model, a key consideration for studies involving amphibian epithelial transport or NK1 receptor-mediated ion flux.

Epithelial Physiology Ion Transport NK1 Receptor Pharmacology

NK1 Receptor Activity Profile: Differential Behavior vs. (Thr)11-Hylambatin

While Hylambatin acts as a consistent NK1-preferring ligand, its single-site substituted natural variant, (Thr)11-Hylambatin, exhibits a broader receptor profile. (Thr)11-Hylambatin was found to be more active than either Substance P or Neurokinin A in both NK1- and NK2-receptor rich preparations [1]. This suggests that the Thr/Met substitution at position 11 dramatically alters receptor selectivity and potency. Hylambatin, therefore, offers a cleaner NK1-preferring pharmacology compared to its closely related variant, making it the superior choice for experiments requiring selective NK1 pathway interrogation.

Receptor Pharmacology NK1/NK2 Selectivity Peptide Engineering

Relative Potency at Bufokinin (bNK1) Receptors: Quantitative Benchmark vs. Physalaemin and Ranatachykinin A

In a quantitative structure-activity study at bufokinin (bNK1) receptors in the toad intestine, Hylambatin exhibited 10-60% of the potency of the reference agonist bufokinin (BUF) [1]. This places Hylambatin in a defined potency bracket alongside other amphibian and mammalian tachykinins, including Ranatachykinin A, Physalaemin, and cod/trout/mammalian Substance P, all of which also demonstrated 10-60% relative potency. This benchmark is critical for researchers using amphibian models to study tachykinin receptor evolution and pharmacology.

Comparative Pharmacology NK1 Receptors Amphibian Physiology

Hylambatin: Optimized Use Cases Driven by Quantitative Differentiation Data


Decoupling Insulinotropic and Glucagonotropic Effects in Tachykinin Research

Researchers investigating the mechanisms of neuropeptide-mediated insulin secretion require a tachykinin that elevates plasma insulin without simultaneously triggering glucagon release. Hylambatin fulfills this specific requirement, as demonstrated in the rat model where it increased insulin and glucose but left glucagon secretion unaffected [1]. This contrasts with Kassinin, which stimulates both hormones [2]. Hylambatin is the compound of choice for pancreatic islet perfusion studies and in vivo metabolic assessments aiming to isolate the insulinotropic arm of tachykinin signaling.

Epithelial Ion Transport Studies Requiring Higher Potency than Substance P or Neurokinin A

In amphibian epithelial models, such as frog skin, the rank order of tachykinin potency is a critical determinant of experimental design. Hylambatin's position as more potent than Kassinin, Substance P, and Neurokinin A [1] makes it the preferred agonist for achieving robust stimulation of short-circuit current (SCC) at lower concentrations, minimizing potential off-target effects or peptide degradation issues associated with higher doses of less potent analogs.

NK1 Receptor Pharmacology Studies Requiring a Clean, Non-Dual Agonist

When the experimental objective is to specifically interrogate NK1 receptor-mediated pathways without confounding activation of NK2 or NK3 receptors, Hylambatin offers a cleaner pharmacological profile than its natural variant (Thr)11-Hylambatin. While Hylambatin displays activity consistent with an NK1 ligand, (Thr)11-Hylambatin is more active at both NK1 and NK2 receptors [1]. Therefore, for receptor selectivity studies or for screening putative NK1 antagonists, Hylambatin is the superior tool.

Smooth Muscle Pharmacology Benchmarked Against a Defined Kassinin Potency Ratio

For researchers utilizing guinea-pig duodenum or other intestinal smooth muscle preparations, Hylambatin provides a well-characterized alternative to Kassinin with a precisely defined relative potency of 0.42 [1]. This allows for straightforward calculation of equieffective doses and provides a reliable internal control for tissue viability and receptor responsiveness when compared to the more potent Kassinin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hylambatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.